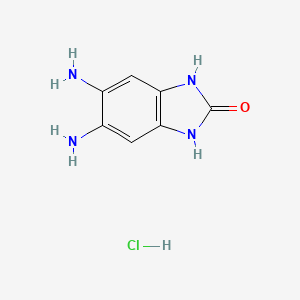
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride is a heterocyclic compound with the molecular formula C7H8N4O. It is known for its unique structure and properties, making it a valuable compound in various scientific research fields. The compound is characterized by the presence of two amino groups and a benzimidazole ring, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride typically involves the reaction of o-phenylenediamine with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of DNA synthesis and interference with cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Diamino-2-hydroxybenzimidazole
- 5-Amino-6-methoxy-1,3-dihydrobenzimidazol-2-one
- 5,6-Dichloro-1H-benzimidazole hydrochloride
Uniqueness
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming various derivatives, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
94665-87-9 |
|---|---|
Fórmula molecular |
C7H9ClN4O |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
5,6-diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C7H8N4O.ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;/h1-2H,8-9H2,(H2,10,11,12);1H |
Clave InChI |
CHSRYBXCTUWAPD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)

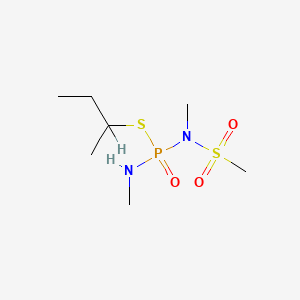
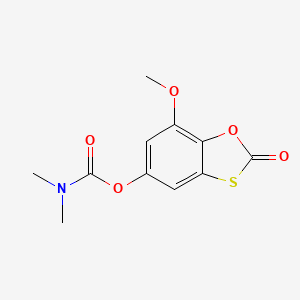
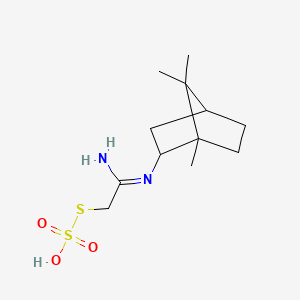

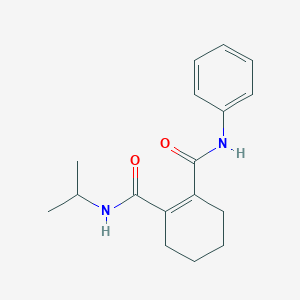
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)

